Trichilinin D

Descripción general

Descripción

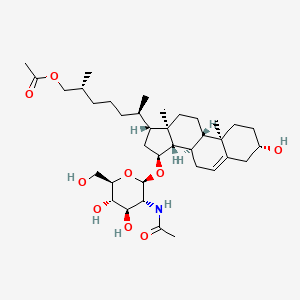

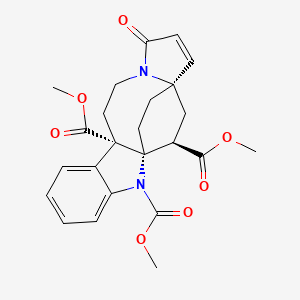

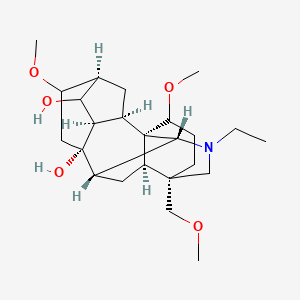

Trichilinin D is a type of limonoid, a class of highly oxygenated triterpenoids . It has the molecular formula C37H44O8 .

Synthesis Analysis

Trichilinin D is one of the limonoids isolated from the root barks of Melia toosendan . It was found that the unique C-12 oxygen function in trichilinin B, C, and D seemed to be the biosynthetic precursors of ring-C-cleaved limonoids .Molecular Structure Analysis

The molecular structure of Trichilinin D is characterized by a 6α,28-ether bridge . The structure determination is usually done by spectroscopic analysis (IR, UV, HRESIMS, 1D and 2D NMR) and chemical techniques .Physical And Chemical Properties Analysis

Trichilinin D is a powder with a molecular weight of 616.7 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Aplicaciones Científicas De Investigación

MRI Contrast Agents and Gadolinium Complexes

One significant application of Trichilinin D derivatives in scientific research is in the field of magnetic resonance imaging (MRI). Gadolinium complexes, such as the one discussed by Hajela et al. (2000), are used as relaxation agents in MRI due to their high proton relaxivity. The study highlights the development of a gadolinium complex with improved efficiency, stability, and lower toxicity, making it a promising class of relaxation agents for MRI applications (Hajela et al., 2000).

Metalorganic Chemical Vapor Deposition

Trichilinin D derivatives are also used in the preparation of lanthanide oxide thin films via metalorganic chemical vapor deposition (MOCVD). Milanov et al. (2009) describe the use of metalorganic complexes as precursors for MOCVD of Gd2O3 and Dy2O3. The study details the exceptional thermal stability and volatility of these precursors, enabling the production of uniform films suitable for various technological applications (Milanov et al., 2009).

Electrochemical Sensing of Explosive Compounds

In the field of electrochemical sensing, Trichilinin D derivatives have been employed in the detection of nitro-aromatic explosive compounds. Singh et al. (2016) discuss the use of glycine-stabilized silver nanoparticles for sensing 2,4,6-tri-nitro toluene (TNT) and di-nitro benzene (DNB), demonstrating the potential of these materials in developing sensitive and specific sensors for explosive detection (Singh et al., 2016).

Gene Delivery Applications

Trichilinin D derivatives have also been explored for their potential in gene delivery. Patel et al. (2013) report the use of tris-arenes based on certain acids for transporting nucleic acids into cells with greater efficiency and without cytotoxicity. This application is crucial in areas such as gene therapy and genetic engineering (Patel et al., 2013).

Treatment of Gadolinium Deposition Disease

In the medical field, Trichilinin D derivatives are being studied for the treatment of gadolinium deposition disease. Semelka et al. (2018) investigated the use of intravenous calcium-/zinc-diethylene triamine penta-acetic acid in patients with this condition, noting significant clinical improvement in symptoms (Semelka et al., 2018).

Triboluminescence in Pharmaceutical Formulations

Trichilinin D derivatives have applications in detecting trace crystallinity in pharmaceutical formulations through triboluminescence. Smith et al. (2018) demonstrated the ability of these derivatives to sensitively detect trace crystallinity, a crucial factor in ensuring the stability and efficacy of pharmaceutical products (Smith et al., 2018).

Antifungal and Biological Activity

The biological activity of Trichilinin D derivatives, such as trichilinin G, has been studied for its antifungal properties. Tuan et al. (2021) identified the antifungal activity of these compounds against various fungi, highlighting their potential in developing new antifungal agents (Tuan et al., 2021).

Mecanismo De Acción

Direcciones Futuras

Research suggests that Trichilinin D, along with other active phytonutrients of the Meliae cortex, could be a potential therapeutic for treating COVID-19 . This research offers a solid theoretic foundation for the future development of anti-COVID-19 therapeutics based on the phytonutrients of the Meliae cortex .

Propiedades

IUPAC Name |

[(1R,2R,4S,5S,6S,10R,11S,12R,15R,16R,18S,19R)-4-acetyloxy-6-(furan-3-yl)-11,16-dihydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-18-yl] (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H44O8/c1-21(38)44-28-17-26-36(4,25-13-12-24(35(25,28)3)23-15-16-42-19-23)33(41)31-32-34(2,20-43-31)27(39)18-29(37(26,32)5)45-30(40)14-11-22-9-7-6-8-10-22/h6-11,13-16,19,24,26-29,31-33,39,41H,12,17-18,20H2,1-5H3/b14-11+/t24-,26-,27+,28-,29-,31+,32-,33+,34+,35-,36-,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTIJWSVGYWRMRS-GEBDEUFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2C3(C(CC(C4(C3C(C(C2(C5=CCC(C15C)C6=COC=C6)C)O)OC4)C)O)OC(=O)C=CC7=CC=CC=C7)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@@H]2[C@]3([C@H](C[C@H]([C@@]4([C@@H]3[C@H]([C@H]([C@]2(C5=CC[C@H]([C@]15C)C6=COC=C6)C)O)OC4)C)O)OC(=O)/C=C/C7=CC=CC=C7)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H44O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,4-Dimethylpyridin-3-yl)-[4-methyl-4-[3-methyl-4-[1-[4-(trifluoromethyl)phenyl]ethyl]piperazin-1-yl]piperidin-1-yl]methanone](/img/structure/B1259076.png)

![(3R,10E)-10-ethylidene-2-oxa-6-azatricyclo[5.3.0.01,3]deca-6,8-diene](/img/structure/B1259082.png)

![(5R)-5-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]hexan-2-one](/img/structure/B1259090.png)

![2-[(10Z)-9,32-dihydroxy-6,10,13,19,20,32-hexamethyl-27-methylidene-33,34,35-trioxa-22-azahexacyclo[27.3.1.11,4.14,7.012,17.017,23]pentatriaconta-10,13,22-trien-14-yl]-4-methyl-2H-furan-5-one](/img/structure/B1259094.png)